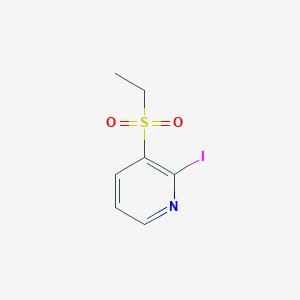
Glutamic acid, N-acetyl-, diethyl ester, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-Glutamic Acid Diethyl Ester is an ester derivative of N-acetylglutamic acid. It is a compound with the molecular formula C11H19NO5 and a molecular weight of 231.27 g/mol . This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Glutamic Acid Diethyl Ester typically involves the esterification of N-acetylglutamic acid. One common method is to react N-acetylglutamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the diethyl ester .
Industrial Production Methods
In industrial settings, the production of N-Acetyl-L-Glutamic Acid Diethyl Ester may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
化学反応の分析
Types of Reactions
N-Acetyl-L-Glutamic Acid Diethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield N-acetylglutamic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Requires an alcohol and a catalyst such as an acid or base.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Hydrolysis: N-acetylglutamic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
N-Acetyl-L-Glutamic Acid Diethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its role in metabolic disorders.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-L-Glutamic Acid Diethyl Ester involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The compound’s ester groups can be hydrolyzed to release N-acetylglutamic acid, which plays a crucial role in the urea cycle and other metabolic processes .
類似化合物との比較
Similar Compounds
N-Acetylglutamic Acid: The parent compound, which lacks the ester groups.
L-Glutamic Acid Diethyl Ester: Similar structure but without the acetyl group.
N-Acetyl-L-Glutamic Acid Methyl Ester: Similar ester derivative with a methyl group instead of an ethyl group.
Uniqueness
N-Acetyl-L-Glutamic Acid Diethyl Ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
特性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
diethyl 2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13) |
InChIキー |
FBAOQDIATMHNAD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)

![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)



![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)


![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)

